(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole is a phosphole compound characterized by a unique molecular structure that incorporates a benzoxaphosphole moiety. This compound is notable for its potential applications in materials science, particularly in the development of luminescent materials and organic light-emitting devices. Its molecular formula is with a molecular weight of approximately 344.39 g/mol.
This compound falls under the category of organophosphorus compounds, specifically benzoxaphospholes, which are recognized for their unique electronic properties and potential utility in organic synthesis and materials science.
The synthesis of (2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole typically involves several steps that integrate phosphine chemistry with aromatic substitution reactions.
For instance, one method involves the reaction of a phosphine oxide with an aryl halide under basic conditions to form the benzoxaphosphole structure. The use of solvents like toluene or hexanes is common during the reflux stages to ensure complete reaction and purification of the product .
The molecular structure of (2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole features a central phosphorus atom bonded to a benzene ring and a tert-butyl group.
CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC
MWVWXQBMRNEOBK-SGZRZGDHSA-N
The compound exhibits a planar structure conducive to π-conjugation, which is essential for its optical properties .
(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole participates in various chemical reactions that enhance its utility in synthetic chemistry.
The reactions often involve coordination with metals such as palladium or platinum, where the phosphorus atom acts as a ligand, facilitating new bond formation and structural rearrangements .
The mechanism of action for (2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole primarily revolves around its electronic properties.
The physical and chemical properties of (2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole play a crucial role in its applications.
Relevant analyses include NMR spectroscopy for structural confirmation and X-ray crystallography for detailed molecular geometry studies .
(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole has several scientific applications:
CAS No.: 3463-92-1
CAS No.: 692-29-5
CAS No.: 34176-52-8
CAS No.: 130832-66-5
CAS No.: 1239908-48-5
CAS No.: 532985-01-6